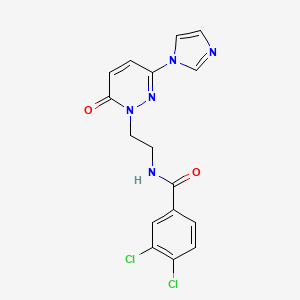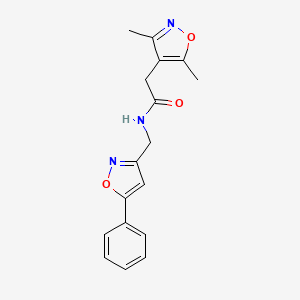
2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide, also known as DIMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Isoxazole Derivatives in Pharmacology
Isoxazole derivatives have shown a wide range of pharmacological activities. Studies have explored these compounds for their potential in neuroprotection, as well as their roles as ligands for excitatory amino acid (EAA) receptors, suggesting their utility in designing novel therapeutic agents. For example, certain isoxazole amino acids have been developed as selective antagonists at non-NMDA excitatory amino acid receptors, showcasing their potential in neuroprotective strategies (Krogsgaard‐Larsen et al., 1991).
Anticancer Properties
Some derivatives have been synthesized and evaluated for their anticancer activity. The structural modifications in isoxazole-based compounds have been explored to enhance their selectivity and effectiveness against various cancer cell lines. This research indicates the compound's relevance in the development of new anticancer agents (Evren et al., 2019).
Synthesis and Characterization
The synthesis of various isoxazole derivatives, including those with acetamide groups, has been a topic of interest due to their promising chemical and biological properties. Research in this area focuses on developing efficient synthetic routes and characterizing the resulting compounds, which can serve as precursors for further pharmacological studies. Such research underpins the broader applications of these compounds in medicinal chemistry and drug development (Kashima et al., 1976).
Radioligand Development for PET Imaging
Isoxazole derivatives have been utilized in the development of selective radioligands for positron emission tomography (PET) imaging, particularly for imaging the translocator protein (18 kDa). This application demonstrates the compound's potential in biomedical imaging and neuroscience research (Dollé et al., 2008).
Antimicrobial and Anti-inflammatory Activities
The chemical framework of isoxazole and acetamide derivatives has also been explored for antimicrobial and anti-inflammatory activities. Synthesis and biological evaluation of these compounds have shown promising results, suggesting their potential use in treating infections and inflammation (Nikalje et al., 2015).
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-15(12(2)22-19-11)9-17(21)18-10-14-8-16(23-20-14)13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRARMANLBVSFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[3-(difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine](/img/structure/B2551680.png)
![2-Cyclopropyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2551681.png)
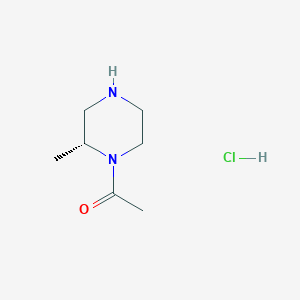
![2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide](/img/structure/B2551684.png)
![2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid](/img/structure/B2551685.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2551688.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2551692.png)
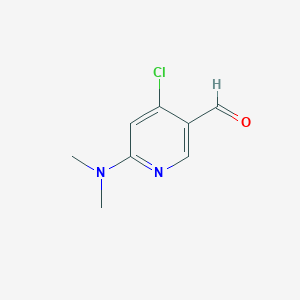
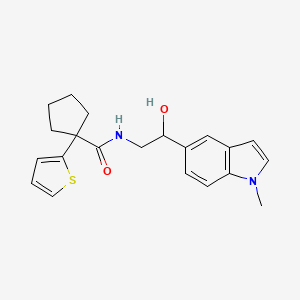
![3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2551697.png)
